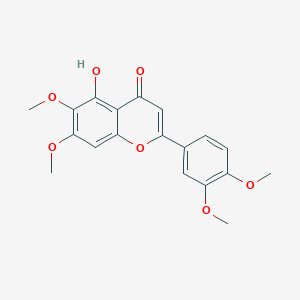

5-Hydroxy-3',4',6,7-tetramethoxyflavone

Übersicht

Beschreibung

5-Hydroxy-3’,4’,6,7-tetramethoxyflavone is a natural product found in Otanthus maritimus, Artemisia giraldii, and other organisms . It has a molecular formula of C19H18O7 . It is also known by other names such as 5-Desmethylsinensetin and 5-demethylsinensetin .

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone involves an intra-molecular hydrogen bond between the ketone O atom and an H atom of a phenol group, forming an S(6) ring . The ketone O atom is also involved in an inter-molecular hydrogen bond with a different phenolic H atom of a symmetry-related molecule, forming C(6) chains along the c-axis direction .Physical And Chemical Properties Analysis

5-Hydroxy-3’,4’,6,7-tetramethoxyflavone has a molecular weight of 358.3 g/mol . Its IUPAC name is 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one .Wissenschaftliche Forschungsanwendungen

Chemical Properties

“5-Hydroxy-3’,4’,6,7-tetramethoxyflavone” is a flavanone with the molecular formula C19H20O7 and a molecular weight of 360.3579 . It’s also known as "5-Desmethylsinensetin" .

Antitumor Activity

This compound has been found to exhibit potential anticancer activity against glioblastoma (GBM) cell lines . It has been shown to reduce cell viability and migratory capacity, and result in G0/G1 cell cycle arrest . However, it has an antagonistic property with radiotherapy, indicating that its antitumor role post-radiotherapy needs further evaluation .

Apoptosis Induction

The compound has been found to induce apoptosis in CNE cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .

Vasorelaxant Effect

It has been reported to have a vasorelaxant effect on PE/KCl-induced contraction in aortic rings .

Anticancer Activity Against Breast Cancer Stem Cells

As “5-Desmethylsinensetin”, it has been found to suppress the proliferation and mammosphere formation of breast cancer cells . It reduces the subpopulations of CD44+/CD24- and ALDH1+ cancer cells, and reduces the transcription of the stemness markers Oct4, c-Myc, Nanog, and CD44 in Breast CSCs .

Inhibition of Stat3 and p-Stat3 Expression

“5-Desmethylsinensetin” inhibits the total and nuclear expression of Stat3 and p-Stat3, as well as the translocation of YAP1 . This could be a potential mechanism for its anticancer activity.

Reduction of IL-6 Levels

This compound reduces the mRNA and protein levels of IL-6 . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and its reduction could have implications in the treatment of inflammatory diseases and cancer.

Potential Post-Radiotherapy Antitumor Role

While “5-Hydroxy-3’,4’,6,7-tetramethoxyflavone” has shown antineoplastic effects in GBM cells in vitro, it has an antagonistic effect with radiotherapy . This suggests that it should be further evaluated for its possible antitumor role post-radiotherapy .

Wirkmechanismus

Target of Action

5-Hydroxy-3’,4’,6,7-tetramethoxyflavone, also known as 5-Desmethylsinensetin, is a plant-origin flavone known for its anti-cancer properties . It has been evaluated in glioblastoma (GBM) cell lines, such as U87MG and T98G . The compound’s primary targets are these cancer cells, where it exerts cytotoxic effects .

Mode of Action

The compound interacts with its targets by inducing G0/G1 cell cycle arrest, reducing cell viability, and reducing cell migratory capacity . This means that the compound prevents the cells from progressing through the cell cycle, thereby inhibiting their growth and proliferation . It also reduces the ability of the cells to migrate, which is a key factor in the spread of cancer .

Biochemical Pathways

The vasorelaxant effect of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone involves nitric oxide (NO), soluble guanylate cyclase (sGC), cyclic guanosine monophosphate (cGMP), and prostacyclin pathways, as well as calcium and potassium channels and muscarinic and beta-adrenergic receptors . These pathways and channels play crucial roles in regulating vascular tone and blood pressure .

Pharmacokinetics

It is known that the compound is a natural product isolated from aglaia edulis . Its molecular weight is 360.3579 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone is a reduction in the viability and migratory capacity of glioblastoma cells . This leads to a decrease in tumor growth and spread . It has been observed that the compound has an antagonistic property with radiotherapy , suggesting that it may interfere with the effectiveness of this treatment.

Action Environment

The action of 5-Hydroxy-3’,4’,6,7-tetramethoxyflavone can be influenced by various environmental factors. For instance, the compound’s vasorelaxant effect was found to be significantly decreased in phenylephrine-primed endothelium-denuded and potassium chloride-primed endothelium-intact aortic rings This suggests that the compound’s action can be modulated by the presence of certain substances and the physiological state of the tissue

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSAPKRFOFQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176163 | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

CAS RN |

21763-80-4 | |

| Record name | 5-Hydroxy-6,7,3′,4′-tetramethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21763-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021763804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3',4',6,7-tetramethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3',4',6,7-TETRAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRF3C7FE9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Research suggests that 5-Hydroxy-3',4',6,7-tetramethoxyflavone exhibits several biological activities, including:

- Antitumor activity: It has shown promising antitumor effects in glioblastoma cell lines [] and colon tumor models [].

- Antiprotozoal activity: It displays activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [], and Leishmania braziliensis, the parasite causing leishmaniasis [].

- Anti-inflammatory activity: Studies indicate that it possesses anti-inflammatory properties [] and can suppress the production of inflammatory mediators in LPS-induced RAW264.7 cells [].

ANone: 5-Hydroxy-3',4',6,7-tetramethoxyflavone is a polymethoxyflavone. Its structure consists of a flavone backbone with a hydroxyl group at position 5 and methoxy groups at positions 3', 4', 6, and 7.

A: Research suggests that 5-Desmethylsinensetin, another name for 5-Hydroxy-3',4',6,7-tetramethoxyflavone, can suppress the stemness of breast cancer cells []. The study highlights its potential to target pathways involved in cancer stem cell survival and self-renewal.

A: Studies have evaluated the ability of 5-Hydroxy-3',4',6,7-tetramethoxyflavone and other flavonoids to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase from Trypanosoma cruzi []. This enzyme is crucial for the parasite's energy metabolism, making it a potential drug target.

ANone: 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been isolated from various plant species, including:

- Stevia satureiifolia var. satureiifolia []

- Tanacetum sonbolii []

- Eupatorium altissimum []

- Artemisia sieversiana []

- Artemisia haussknechtii []

- Citrus unshiu × C. sinensis × C. reticulata (Shiranuhi tree branches) []

- Rabdosia rubescens []

- Mentha spicata []

- Premna szemaoensis []

- Tanacetum chiliophyllum var. oligocephalum []

- Artemisia argyi []

- Citrus unshiu (Bujihwa leaf) []

- Inulanthera nuda []

- Artemisia monosperma []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)